![molecular formula C12H15ClF3NO B13504455 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the trifluoromethylbenzene intermediate: This step involves the introduction of a trifluoromethyl group to a benzene ring. This can be achieved through various methods, such as the reaction of benzene with trifluoromethyl iodide in the presence of a catalyst.
Methoxylation: The intermediate is then subjected to methoxylation, where a methoxy group is introduced to the benzene ring.
Pyrrolidine ring formation: The methoxy-trifluoromethylbenzene intermediate is then reacted with a suitable reagent to form the pyrrolidine ring.
Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Chemical Reactions Analysis
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or pyrrolidine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on various biological systems. It can serve as a probe to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the pharmaceutical, agrochemical, and materials science industries.
Mechanism of Action
The mechanism of action of 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various proteins, enzymes, and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride can be compared with other similar compounds, such as:
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidine: This compound lacks the hydrochloride salt form, which may affect its solubility and bioavailability.
4-(Trifluoromethyl)phenylpyrrolidine: This compound has a similar structure but lacks the methoxy group, which may influence its chemical reactivity and biological activity.
3-(Trifluoromethyl)phenylpyrrolidine: This compound lacks both the methoxy group and the hydrochloride salt form, making it less versatile in certain applications.
The unique combination of the trifluoromethyl group, methoxy group, and pyrrolidine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C12H15ClF3NO |
|---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-17-11-6-8(9-4-5-16-7-9)2-3-10(11)12(13,14)15;/h2-3,6,9,16H,4-5,7H2,1H3;1H |
InChI Key |
SJYZOYYHZFICIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


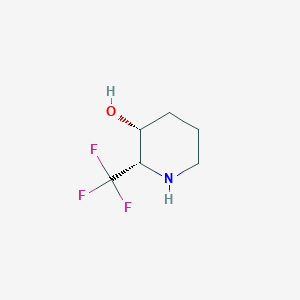
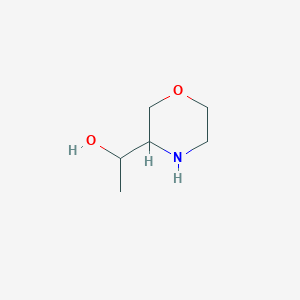
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
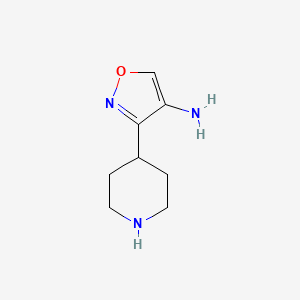
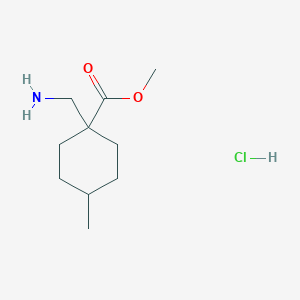
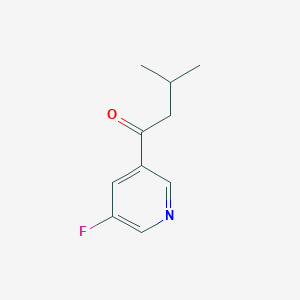



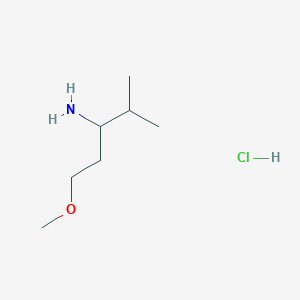

![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)

